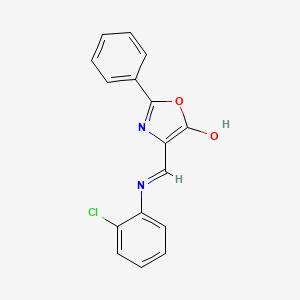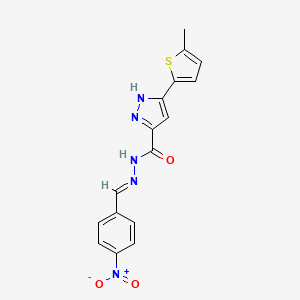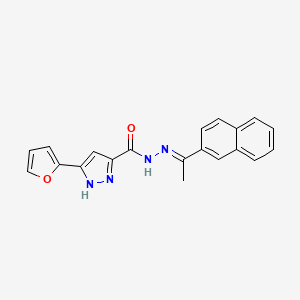
Oxazol-5(4H)-one, 4-(2-chlorophenylamino)methylene-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.
准备方法
合成路线和反应条件
4-(2-氯苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮的合成通常涉及在受控条件下将合适的起始物质进行反应。一种常见的方法可能包括在催化剂存在下,2-氯苯胺与合适的恶唑前体缩合。
工业生产方法
该化合物的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高收率和高纯度。这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
反应类型
4-(2-氯苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮可以发生多种化学反应,包括:
氧化: 与氧化剂反应形成氧化衍生物。
还原: 与还原剂反应形成还原衍生物。
取代: 与亲核试剂或亲电试剂反应取代特定的官能团。
常用试剂和条件
这些反应中常用的试剂可能包括:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要形成的产物
这些反应形成的主要产物将取决于使用的具体条件和试剂。例如,氧化可能会产生带有额外含氧官能团的恶唑衍生物。
科学研究应用
化学: 作为合成更复杂分子的合成砌块。
生物学: 作为生化测定中的探针或抑制剂。
医学: 由于其独特的化学结构,具有潜在的治疗应用。
工业: 用于开发新材料或化学工艺。
作用机制
4-(2-氯苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮的作用机制将涉及其与特定分子靶标的相互作用。这可能包括与酶或受体结合,从而调节其活性。所涉及的具体途径将取决于具体的应用和环境。
相似化合物的比较
类似化合物
与4-(2-氯苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮类似的化合物可能包括带有不同取代基的其他恶唑衍生物。例如:
- 4-(苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮
- 4-(2-溴苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮
独特性
4-(2-氯苯胺基)亚甲基-2-苯基恶唑-5(4H)-酮的独特性在于其特定的取代基,与其他恶唑衍生物相比,它可以赋予独特的化学和生物学特性。
属性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC 名称 |
4-[(2-chlorophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-13(12)18-10-14-16(20)21-15(19-14)11-6-2-1-3-7-11/h1-10,20H |
InChI 键 |
DVOLEIPPGYRCKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)
![3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665290.png)


![N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11665298.png)

![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11665325.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
